
A12B4C3
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de A12B4C3 implica múltiples pasos, comenzando con la preparación del núcleo de pirrolo[3,4-b]piridina. Los pasos clave incluyen:
Formación del núcleo de pirrolo[3,4-b]piridina: Esto se logra mediante una reacción de ciclización que involucra precursores apropiados.
Reacciones de sustitución: Introducción de los grupos 1-hidroxiundecil y 4-nitrofenilamino a través de reacciones de sustitución nucleofílica.
Modificaciones finales: Pasos adicionales para introducir el grupo fenilo y otras modificaciones necesarias para lograr la estructura final.
Métodos de Producción Industrial
La producción industrial de this compound probablemente involucraría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto incluye:
Optimización de las condiciones de reacción: Optimización de la temperatura, el solvente y el catalizador para maximizar el rendimiento.
Procesos de purificación: Uso de técnicas de cromatografía y recristalización para lograr una alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
A12B4C3 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el grupo nitro a un grupo amino.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir varios sustituyentes en la estructura principal.
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como borohidruro de sodio o gas hidrógeno con un catalizador de paladio.
Sustitución: Nucleófilos como aminas o alcoholes en condiciones básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos del compuesto original, que pueden tener diferentes actividades biológicas.
Aplicaciones Científicas De Investigación
Key Findings:
- IC50 Value : A12B4C3 exhibits an IC50 of approximately 60 nM against PNKP, indicating its potency as an inhibitor .
- Specificity : The compound shows no significant inhibition of other phosphatases like calcineurin or protein phosphatase-1, underscoring its selectivity for PNKP .
Enhancing Radiosensitivity
This compound has been shown to significantly enhance the radiosensitivity of various cancer cell lines, including:
- A549 human lung carcinoma cells
- MDA-MB-231 breast adenocarcinoma cells
In these studies, treatment with this compound increased the effectiveness of radiation therapy by approximately twofold at non-toxic doses (1 μmol/L) by targeting hPNKP as the primary cellular mechanism .
Combination Therapies
Recent studies have explored the combination of this compound with other therapies:
- Carbon Ion Radiation : Research indicates that combining carbon ion irradiation with PNKP inhibition using this compound can enhance cell death in radioresistant prostate cancer cells (PC-3). The compound was effective in reducing the radiation dose required to achieve significant cytotoxicity .
- Chemotherapy Sensitization : In ovarian cancer models, this compound has been shown to sensitize cells to cisplatin and etoposide treatments. This was evidenced by increased apoptosis and reduced survival fractions when used in conjunction with these chemotherapeutic agents .
Case Studies
Several case studies highlight the efficacy of this compound:
- In a study focused on AML (acute myeloid leukemia) cells, this compound demonstrated enhanced sensitivity to DNA-damaging agents like ^111In-NLS-7G3 when used continuously prior to irradiation .
- Another investigation revealed that pre-treatment with this compound significantly improved the effectiveness of standard ovarian cancer treatments by enhancing the sensitivity of resistant cell lines .
Data Table: Summary of Key Findings
Mecanismo De Acción
A12B4C3 ejerce sus efectos inhibiendo la actividad de la quinasa/fosfatasa de polinucleótidos humana (hPNKP). Esta enzima juega un papel crucial en la reparación del ADN al fosforilar los extremos 5' de las cadenas de ADN y desfosforilar los extremos 3'. Al inhibir hPNKP, this compound interrumpe el proceso de reparación del ADN, lo que lleva a una mayor sensibilidad de las células cancerosas a la radiación y otros tratamientos .
Comparación Con Compuestos Similares
Compuestos Similares
A12B4C2: Otro inhibidor de hPNKP con estructura similar pero diferentes sustituyentes.
A12B4C4: Un compuesto con estructura principal similar pero diferente actividad biológica.
Unicidad
A12B4C3 es único debido a su alta potencia y selectividad para hPNKP, así como su capacidad para mejorar la radiosensibilidad en las células cancerosas. Esto lo convierte en una herramienta valiosa en la investigación del cáncer y el desarrollo terapéutico potencial .
Actividad Biológica
A12B4C3, chemically known as 4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, is a potent and selective inhibitor of the polynucleotide kinase/phosphatase (PNKP) enzyme. This compound has garnered attention for its role in enhancing radiosensitivity in various cancer cell lines and its potential therapeutic applications in cancer treatment.
This compound primarily acts by inhibiting the phosphatase activity of PNKP, which is crucial for DNA repair mechanisms. The compound exhibits an IC50 value of approximately 60 nM, indicating its potency in disrupting PNKP's function without affecting other well-known phosphatases such as calcineurin and protein phosphatase-1 . This specificity makes this compound a valuable tool for studying the biological functions of PNKP and its implications in cancer therapy.
Radiosensitization
Research has shown that this compound enhances the radiosensitivity of several cancer cell lines, including A549 lung carcinoma and MDA-MB-231 breast adenocarcinoma cells. At a non-toxic concentration of 1 μmol/L, this compound was able to double the radiosensitivity of these cells when exposed to ionizing radiation . This effect is attributed to the inhibition of PNKP, as cells depleted of PNKP did not exhibit increased radiosensitivity when treated with this compound, confirming that PNKP is the primary target .
Table 1: Summary of Biological Activity of this compound
Cell Line | IC50 (μmol/L) | Radiosensitivity Enhancement | Notes |
---|---|---|---|
A549 (Lung carcinoma) | 0.06 | Yes (2x) | Effective at 1 μmol/L |
MDA-MB-231 (Breast) | 0.06 | Yes (2x) | Effective at 1 μmol/L |
PC-3 (Prostate cancer) | 10 | Yes | Effective post carbon ion radiation |
Apoptosis Induction
In addition to enhancing radiosensitivity, this compound has been shown to induce apoptosis in cancer cells. Studies indicate that combining this compound with carbon ion radiation significantly increases apoptotic body formation in PC-3 prostate cancer cells . The mechanism involves cell cycle arrest at the G2/M phase and activation of caspase-3, a critical executor of apoptosis .
Study on Prostate Cancer Cells
In a study focusing on PC-3 prostate cancer cells, researchers evaluated the effects of this compound in combination with carbon ion radiation. The results demonstrated that treatment with this compound significantly inhibited cell survival and enhanced apoptosis compared to controls. Specifically, a concentration of 10 μM this compound combined with radiation reduced cell survival by more than 50% .
Zika Virus Study
This compound has also been investigated for its effects on Zika virus-infected neural progenitor cells (NPCs). The compound inhibited ZIKV replication by disrupting PNKP's function, leading to increased DNA damage and failure to activate DNA damage response pathways . This highlights the compound's potential beyond cancer therapy.
Propiedades
IUPAC Name |
2-(1-hydroxyundecyl)-1-(4-nitroanilino)-6-phenyl-4a,7a-dihydro-2H-pyrrolo[3,4-b]pyridine-5,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O5/c1-2-3-4-5-6-7-8-12-15-27(35)26-21-20-25-28(30(37)32(29(25)36)23-13-10-9-11-14-23)33(26)31-22-16-18-24(19-17-22)34(38)39/h9-11,13-14,16-21,25-28,31,35H,2-8,12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHGJAKTBPFFNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C1C=CC2C(N1NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425001 | |
Record name | BCB02_000099 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005129-80-5 | |
Record name | BCB02_000099 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4b]pyridine-5,7(2H,4aH)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of A12B4C3 and how does it impact DNA repair?
A1: this compound is a potent inhibitor of the human polynucleotide kinase/phosphatase (hPNKP) enzyme [, ]. It acts as a non-competitive inhibitor, meaning it doesn't compete with DNA for binding to hPNKP []. Instead, this compound disrupts the secondary structure of hPNKP, likely by interacting with the Trp402 residue, ultimately inhibiting its phosphatase activity [, ]. Since hPNKP is crucial for repairing both single and double-strand DNA breaks, inhibiting it with this compound hinders DNA repair processes [, ].
Q2: How does this compound impact cancer cell sensitivity to chemotherapy?
A2: Research shows that this compound sensitizes cancer cells to specific chemotherapeutic agents. For example, it enhances the effectiveness of camptothecin, a topoisomerase I poison, in A549 lung cancer cells []. A similar effect was observed with the combination of cisplatin and etoposide in ovarian cancer cells []. This sensitization likely stems from this compound's inhibition of hPNKP, which is involved in repairing DNA damage caused by these chemotherapeutic agents [, ].
Q3: Is this compound specific to hPNKP or does it affect other enzymes?
A3: While this compound demonstrates high specificity for hPNKP, it exhibits limited inhibitory activity against the related PNKP from Schizosaccharomyces pombe []. Importantly, it does not inhibit other crucial DNA repair enzymes like DNA polymerase β and DNA ligase III, further supporting its specific targeting of hPNKP in cells []. Additionally, it shows no significant inhibition of eukaryotic protein phosphatases like calcineurin and protein phosphatase-1, or the human DNA 3'-phosphatase APTX [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.